Lipophilicity Differentiation: logP Comparison Against Closest Analogs
The target compound (logP = 1.605) exhibits a moderately lower lipophilicity than the simple phenyl analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (logP ≈ 2.2–2.5) [1][2]. Conversely, it is significantly more lipophilic than the tetrahydrofuranyl analog (logP = 0.00) and the methoxymethyl analog (logP = -0.17) . This intermediate logP value is critical for balancing membrane permeability and aqueous solubility, a key determinant of both in vitro assay compatibility and oral bioavailability.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 1.605 |
| Comparator Or Baseline | 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (2.2–2.5); 3-(Chloromethyl)-5-(tetrahydro-2-furanyl)-1,2,4-oxadiazole (0.00); 3-(Chloromethyl)-5-(methoxymethyl)-1,2,4-oxadiazole (-0.17) |
| Quantified Difference | ΔlogP = -0.6 to -0.9 (vs. phenyl analog); ΔlogP = +1.6 (vs. tetrahydrofuranyl analog); ΔlogP = +1.8 (vs. methoxymethyl analog) |
| Conditions | Computational prediction using ChemAxon software / XLogP3 algorithm |
Why This Matters
Lipophilicity directly influences solubility, permeability, and non‑specific binding; selecting an analog with an inappropriate logP can invalidate SAR and lead to misleading biological results.
- [1] ChemBase. 3-(chloromethyl)-5-(4-phenyloxan-4-yl)-1,2,4-oxadiazole (logP = 1.605). View Source
- [2] PubChem. 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (XLogP3 2.2). View Source
